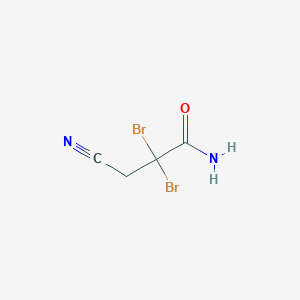

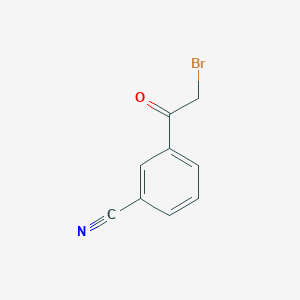

2,2-Dibromo-3-cyanopropionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

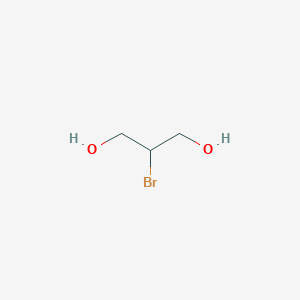

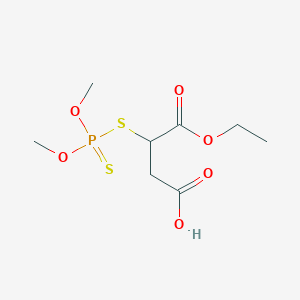

2,2-Dibromo-3-cyanopropionamide is an organic compound with the chemical formula C4H4Br2N2O. It appears as a colorless to light yellow crystalline solid and is primarily used in the field of organic synthesis. This compound serves as an important intermediate for the synthesis of various organic compounds, including pesticides, pharmaceuticals, and dyes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for preparing 2,2-Dibromo-3-cyanopropionamide involves the reaction of 2,2-dibromoacetone with sodium cyanide. The process includes dissolving sodium cyanide in a mixed solvent of alcohol and ketone, followed by the gradual addition of 2,2-dibromoacetone. The reaction is carried out for several hours, and the product is separated by cooling and crystallization .

Industrial Production Methods: In an industrial setting, this compound can be produced by adding cyanoacetamide into a reaction mixture, followed by bromination using bromine. Sodium hypochlorite is used as an oxidant to convert hydrobromic acid into bromine, facilitating further bromination. The reaction is conducted at temperatures between 10 and 20 degrees Celsius, and the product is obtained by cooling, crystallization, and drying .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Dibromo-3-cyanopropionamide undergoes various chemical reactions, including:

Electrophilic Substitution Reactions: Common in organic synthesis.

Carboxylic Acid Derivatization Reactions: Used to form derivatives of carboxylic acids.

Amino Acid Derivatization Reactions: Utilized in the modification of amino acids.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite is used as an oxidant in the bromination process.

Substitution: Sodium cyanide is a common reagent for substitution reactions.

Major Products:

- Dibromoacetonitrile

- Dibromoacetic Acid

- Ammonia

- Bromide Ions

Applications De Recherche Scientifique

2,2-Dibromo-3-cyanopropionamide has a wide range of applications in scientific research:

- Chemistry: Used as an intermediate in the synthesis of various organic compounds.

- Biology: Acts as a biocide with antimicrobial properties, making it useful in controlling bacterial growth in industrial water systems .

- Medicine: Potential applications in the development of pharmaceuticals due to its reactivity and ability to form derivatives.

- Industry: Employed in the paper industry as a preservative and in hydraulic fracturing wells as a biocide .

Mécanisme D'action

2,2-Dibromo-3-cyanopropionamide exerts its effects through its biocidal properties. It acts as a quick-kill biocide that hydrolyzes under both acidic and alkaline conditions. The compound rapidly degrades to form products such as ammonia, bromide ions, dibromoacetonitrile, and dibromoacetic acid. Its mechanism involves the disruption of microbial cell membranes and metabolic processes, leading to cell death .

Comparaison Avec Des Composés Similaires

- Dibromoacetonitrile

- Dibromoacetic Acid

- Cyanoacetamide

Uniqueness: 2,2-Dibromo-3-cyanopropionamide is unique due to its rapid hydrolysis and degradation, which makes it an effective biocide with minimal environmental persistence. Its ability to quickly kill microorganisms and then degrade into less harmful products sets it apart from other biocides .

Propriétés

IUPAC Name |

2,2-dibromo-3-cyanopropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2O/c5-4(6,1-2-7)3(8)9/h1H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQBZPKXXHILCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(C(=O)N)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474385 |

Source

|

| Record name | 2,2-Dibromo-3-cyanopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143111-81-3 |

Source

|

| Record name | 2,2-Dibromo-3-cyanopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)